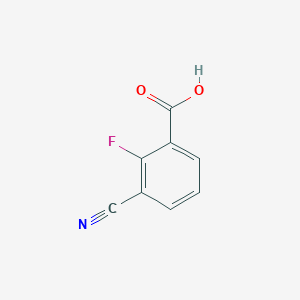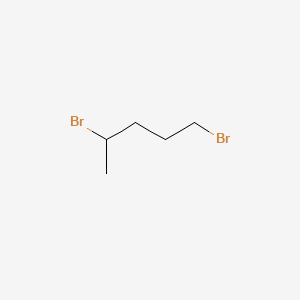
1,4-Dibromopentane
Übersicht
Beschreibung
1,4-Dibromopentane (1,4-DBP) is an organic compound containing five carbon atoms, two bromine atoms, and one hydrogen atom. It is classified as an alkyl halide and is used in a variety of synthetic chemical reactions. It is also used as a solvent and in the production of polymers. 1,4-DBP has a number of interesting properties and is an important building block for many industrial processes.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharaoh Ant Trail Pheromone Stereoisomer
1,4-Dibromopentane is used in the synthesis of pharaoh ant trail pheromone stereoisomer . This application is significant in the field of entomology and pest control, as it helps in understanding the chemical communication among ants and can be used to develop effective pest control strategies.
Preparation of Indolizidine Alkaloid
Indolizidine alkaloids are a group of alkaloids that contain a bicyclic structure, indolizidine. 1,4-Dibromopentane plays a crucial role in the synthesis of these alkaloids . These alkaloids have various biological activities and are of great interest in medicinal chemistry.
Synthesis of 1,2-Dimethyl-1-phenylcyclopentane
1,4-Dibromopentane is also used in the preparation of 1,2-dimethyl-1-phenylcyclopentane . This compound is a useful intermediate in organic synthesis, contributing to the development of new pharmaceuticals and materials.
Production of Boc-L-2-amino-6-bromoheptanoic Acid
Boc-L-2-amino-6-bromoheptanoic acid is another compound that can be synthesized using 1,4-Dibromopentane . This compound is often used in peptide synthesis, a crucial process in the development of therapeutic peptides and proteins.
Wirkmechanismus
Result of Action
The result of 1,4-Dibromopentane’s action is highly dependent on the specific reaction conditions and the other reactants present. For example, it has been used in the synthesis of pharaoh ant trail pheromone stereoisomer, indolizidine alkaloid , and Boc-L-2-amino-6-bromoheptanoic acid .
Eigenschaften
IUPAC Name |
1,4-dibromopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c1-5(7)3-2-4-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBFRBXEGGRSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870724 | |
| Record name | Pentane, 1,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
626-87-9 | |
| Record name | 1,4-Dibromopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane, 1,4-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dibromopentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane, 1,4-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 1,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibromopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 1,4-dibromopentane in organic synthesis?
A1: 1,4-Dibromopentane acts as an alkylating agent, reacting with nucleophiles to introduce a pentyl chain with bromine substituents. Specifically, it's been successfully employed in the synthesis of:
- Primaquine diphosphate: This antimalarial drug can be synthesized using 1,4-dibromopentane as a starting material in a multistep process [].
- Phosphines: Both primary (RPH2) and secondary (R2PH) phosphines can be synthesized by reacting 1,4-dibromopentane with phosphine (PH3) under specific conditions [].
- 2-Methylphospholane: This cyclic phosphine forms in a high-yield cyclization reaction using 1,4-dibromopentane [].
Q2: Can 1,4-dibromopentane participate in electrochemically driven reactions?
A: Yes, research shows that electrochemically generated superoxide ions can initiate reactions with 1,4-dibromopentane and active methylene compounds []. This approach offers a route to cycloalkanes through a cyclic condensation reaction.
Q3: What spectroscopic techniques have been used to study 1,4-dibromopentane?
A: Researchers have utilized vibrational spectroscopy and microwave absorption studies to analyze the molecular structure of 1,4-dibromopentane in its liquid state [, ]. These techniques provide insights into molecular vibrations and rotations, contributing to our understanding of its physical properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



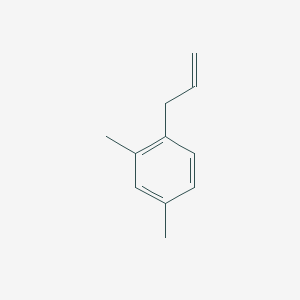

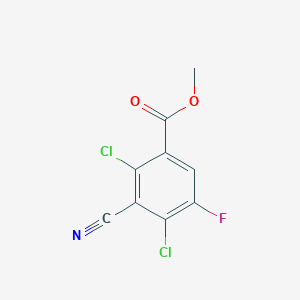



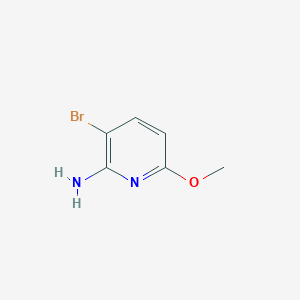


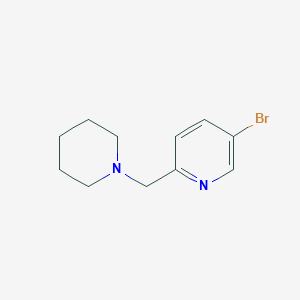
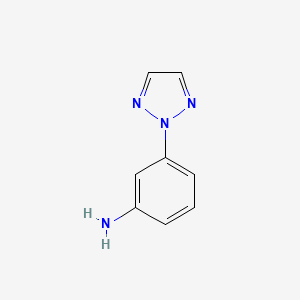
![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1359726.png)

